Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
In the realm of advanced organic synthesis and drug development, highly substituted thiophenes serve as privileged scaffolds. Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate (CAS: 185851-98-3) is a highly specialized building block characterized by its unique electronic topology. By featuring an electron-donating dimethylamino group and an electron-withdrawing methyl carboxylate group on opposite ends of a π-conjugated thiophene core, it establishes a robust "push-pull" electronic system. This whitepaper provides an in-depth technical analysis of its physicochemical properties[1], structural dynamics, and a field-proven, self-validating synthetic methodology for its preparation, supporting its growing applications in biomedical research[2].
Physicochemical & Structural Profiling
To effectively utilize this compound in downstream applications—such as bioisosteric replacement in drug discovery or as a fluorophore in optoelectronics—a rigorous understanding of its physical and chemical parameters is required[3].
Quantitative Data Summary
| Property | Value | Source Verification |
| Chemical Name | Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate | [4],[5] |
| CAS Number | 185851-98-3 | , |
| Molecular Formula | C14H15NO2S | ,[1] |
| Linear Formula | C14H15O2N1S1 | [1] |
| Molecular Weight | 261.34 g/mol | , |
| Purity Standard | Typically ≥95% (Commercial) | [6] |
Electronic Dynamics: The Push-Pull System
The reactivity and photophysical behavior of this molecule are governed by its intramolecular charge transfer (ICT) capabilities.
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Causality of Electronic Behavior: The dimethylamino group at the C5 position acts as a strong +M electron donor. Conversely, the methyl carboxylate at the C2 position acts as a -M electron acceptor. The thiophene ring acts as a highly efficient, polarizable π-conjugated bridge. This specific arrangement significantly lowers the HOMO-LUMO gap, resulting in distinct photophysical properties (such as UV-Vis absorption shifts and potential fluorescence) that are highly sensitive to solvent polarity. The phenyl ring at C4 provides steric shielding, locking the conformation of the adjacent dimethylamino group and modulating the molecule's overall lipophilicity.
Fig 1: Logical relationship of the electronic push-pull system in the thiophene scaffold.
Synthetic Methodology: Late-Stage C5 Amination
Experimental Protocol
Objective: Synthesis of Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate via Pd-catalyzed amination.
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Step 1: Reagent Preparation & Inert Atmosphere
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Action: In an argon-filled glovebox, charge a 25 mL Schlenk tube with Methyl 5-bromo-4-phenylthiophene-2-carboxylate (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous Cs2CO3 (2.0 mmol).
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Causality: The strict exclusion of oxygen is critical because Pd(0) species are highly susceptible to oxidation, which prematurely terminates the catalytic cycle. Cs2CO3 is selected as a mild, insoluble base; it facilitates transmetalation without hydrolyzing the base-sensitive methyl ester group at C2.
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Step 2: Amine Introduction
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Action: Seal the tube, remove it from the glovebox, and inject a solution of dimethylamine (2.0 M in THF, 1.5 mmol) along with 5 mL of anhydrous toluene via a gas-tight syringe.
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Causality: Toluene provides an optimal boiling point and dielectric constant for stabilizing the transition states of the catalytic cycle. The slight stoichiometric excess of dimethylamine compensates for its high volatility.
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Step 3: Thermal Activation
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Action: Heat the reaction mixture at 90°C for 12 hours.
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Causality: The elevated temperature provides the necessary activation energy for the reductive elimination of the C-N bond. RuPhos is specifically chosen for its large bite angle and electron-rich dicyclohexylphosphine moiety. This ligand forces the palladium center into a sterically crowded geometry that dramatically accelerates the reductive elimination step—a notorious bottleneck when forming C-N bonds on electron-rich heteroaromatics.
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Step 4: Self-Validating Monitoring
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Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.
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Validation Check: The starting material (Rf ~0.6) will deplete. A new spot (Rf ~0.4) will appear. Crucially, due to the newly formed "push-pull" conjugated system, the product spot will exhibit strong fluorescence under 365 nm UV light—providing immediate, visual self-validation of successful C-N bond formation.
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Step 5: Isolation & Characterization
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Action: Quench with deionized water, extract with ethyl acetate (3 x 10 mL), dry over Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
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Validation Check: 1 H NMR (CDCl 3 ) must show the disappearance of the thiophene C5-H proton and the emergence of a sharp 6H singlet at ~2.8 ppm, confirming the successful incorporation of the dimethylamino group.
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Fig 2: Step-by-step synthetic workflow for Buchwald-Hartwig amination of the thiophene core.
Applications in Drug Development & Materials Science
The strategic placement of functional groups on this thiophene core makes it highly versatile:
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Biomedical Research[2]: The methyl ester at C2 can undergo targeted saponification to yield a carboxylic acid, which can subsequently be coupled with various amines via standard amide coupling reagents (e.g., HATU, EDC). The C4 phenyl group acts as a lipophilic anchor, enhancing binding affinity in hydrophobic protein pockets.
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Optoelectronics: The inherent push-pull nature of the molecule makes it an excellent candidate for integration into non-linear optical (NLO) materials or as an environmentally sensitive fluorescent probe.
References
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CAS 185851-98-3 | Methyl 5-(dimethylamino)-4-phenyl-2-thiophenecarboxylate | Howei Pharm URL:[Link]
Sources
- 1. methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate | 185851-98-3 [sigmaaldrich.com]
- 2. 185851-98-3 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester (CAS 24851-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 863763-67-1|5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. METHYL 5-(DIMETHYLAMINO)-4-PHENYL-2-THIOPHENECARBOXYLATE | 185851-98-3 [m.chemicalbook.com]
- 6. Search Results - AK Scientific [aksci.com]
